

Ilaprazole: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ilaprazole**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilaprazole is a third-generation proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders such as gastric and duodenal ulcers, and gastroesophageal reflux disease (GERD).^{[1][2]} As a substituted benzimidazole derivative, **ilaprazole** effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.^{[3][4]} This technical guide provides an in-depth overview of the molecular structure, chemical properties, mechanism of action, and relevant experimental protocols for **ilaprazole**, tailored for professionals in pharmaceutical research and development.

Molecular Structure and Identification

Ilaprazole, with the chemical name 2-[(RS)-[(4-methoxy-3-methylpyridin-2-yl)methyl]sulfinyl]-5-(1H-pyrrol-1-yl)-1H-benzimidazole, is a racemic mixture. Its fundamental molecular and identification details are summarized in the table below.

Identifier	Value
IUPAC Name	2-[(RS)-[4-methoxy-3-methylpyridin-2-yl)methyl]sulfinyl]-5-(1H-pyrrol-1-yl)-1H-benzimidazole
Chemical Formula	C ₁₉ H ₁₈ N ₄ O ₂ S[3]
Molecular Weight	366.44 g/mol [3]
CAS Number	172152-36-2[3]
SMILES String	CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC[3]

Chemical and Physical Properties

The physicochemical properties of a drug substance are critical for its formulation development, bioavailability, and stability. The key chemical and physical properties of **ilaprazole** are presented below.

Property	Value
Predicted pKa	8.23 ± 0.10[4][5]
Melting Point	149-153 °C
Appearance	Off-white to light yellow powder
Solubility	
In organic solvents:	
DMSO	15 mg/mL[6], 73 mg/mL (199.21 mM)
Dimethyl formamide (DMF)	10 mg/mL[6]
Ethanol	0.3 mg/mL[6], 14 mg/mL
Methanol	Maximum solubility among tested alcohols[7]
2-Propanol	Soluble[7]
n-Butanol	Minimum solubility among tested alcohols[7]
In aqueous solutions:	
Water	Insoluble
DMSO:PBS (pH 7.2) (1:7)	Approximately 0.12 mg/mL[6]
Stability	Unstable in acidic conditions, relatively stable in alkaline and photolytic conditions.[8] A cocrystal with xylitol showed improved stability at room temperature.[8][9]

Mechanism of Action

Inhibition of Gastric H⁺/K⁺-ATPase

Ilaprazole is a prodrug that, in the acidic environment of the secretory canaliculi of gastric parietal cells, is converted to its active sulfenamide form.[3][4] This active metabolite then forms a covalent disulfide bond with cysteine residues on the α -subunit of the H⁺/K⁺-ATPase, the proton pump.[3][4] This irreversible inhibition blocks the final step in gastric acid secretion, leading to a profound and long-lasting reduction in stomach acidity.



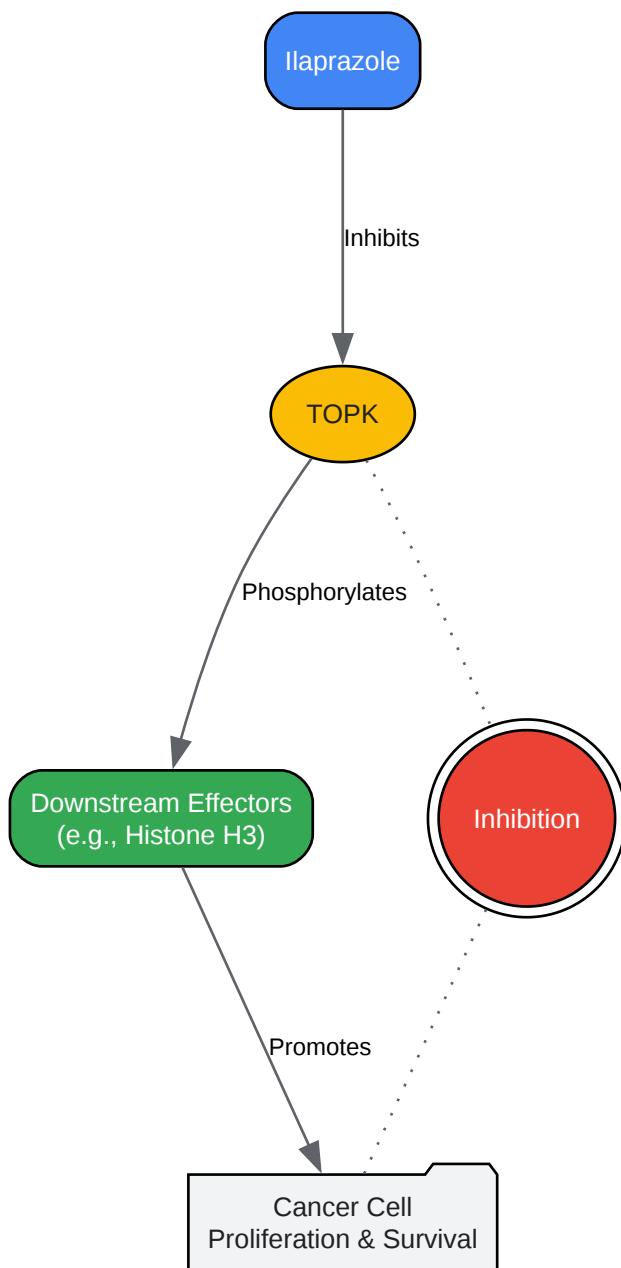
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Figure 1: Mechanism of H+/K+-ATPase Inhibition by **Ilaprazole**.

Targeting of TOPK Signaling Pathway

Recent studies have revealed a novel mechanism of action for **ilaprazole** in cancer cells.

Ilaprazole has been shown to inhibit T-cell-originated protein kinase (TOPK), a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell proliferation and survival.[10][11][12] By inhibiting TOPK, **ilaprazole** can suppress cancer growth both *in vitro* and *in vivo*.[10][11] This finding suggests a potential for repurposing **ilaprazole** as an anti-cancer agent.



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Figure 2: Ilaprazole's Inhibition of the TOPK Signaling Pathway.

Pharmacokinetics and Metabolism

Ilaprazole exhibits a longer plasma half-life compared to first-generation PPIs.^[13] Key pharmacokinetic parameters from a study in healthy Chinese subjects are summarized below.

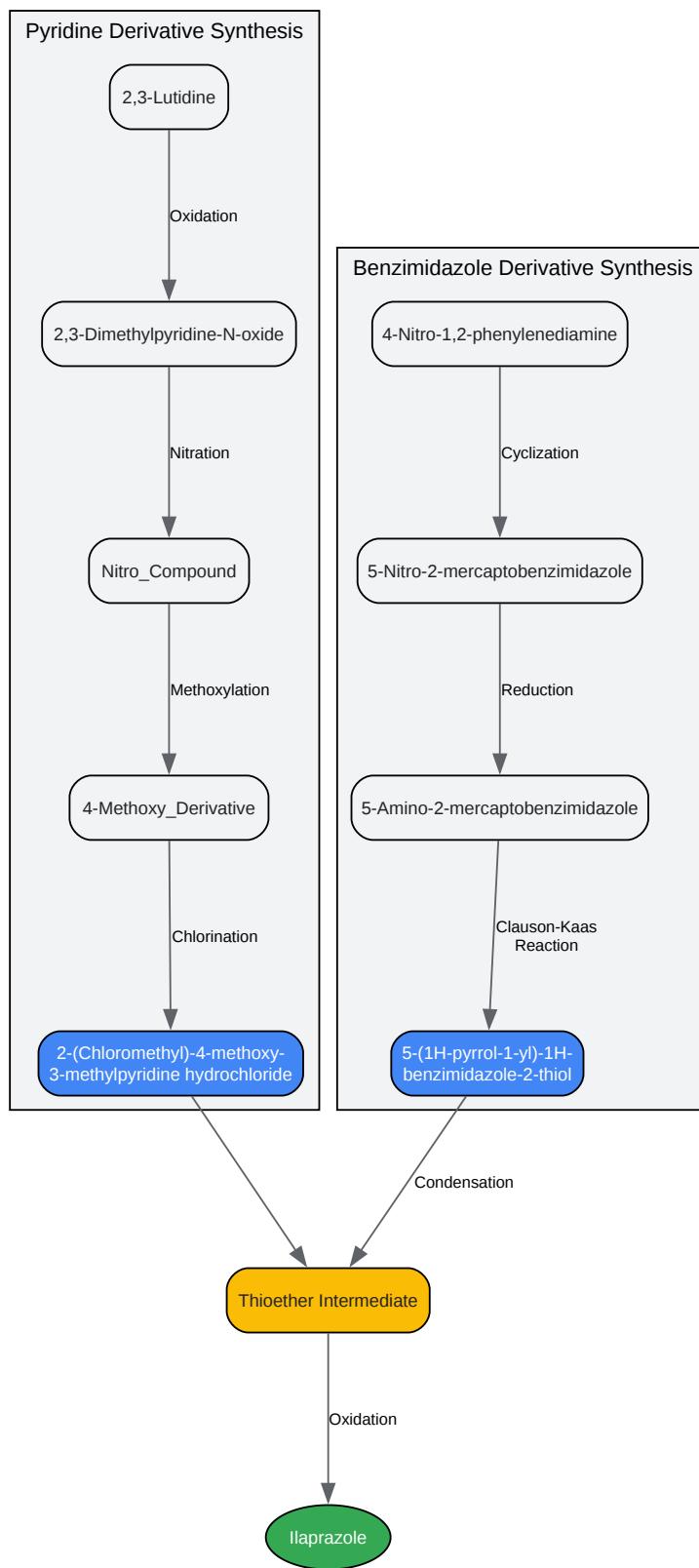
Parameter	Intravenous (5 mg)	Intravenous (10 mg)	Intravenous (20 mg)	Oral (10 mg)
Cmax (ng/mL)	-	-	-	-
AUC ₀₋₂₄ (ng·h/mL)	-	-	-	-
t _{1/2} (h)	-	-	-	-
Mean % time intragastric pH > 6	47.3% [14]	52.8% [14]	68.2% [14]	47.5% [14]
Absolute Bioavailability	-	-	-	55.2% [14]

Ilaprazole is primarily metabolized in the liver by cytochrome P450 enzymes, with a lesser dependence on CYP2C19 compared to other PPIs, which may result in more predictable clinical outcomes across different patient populations.[\[13\]](#)

Experimental Protocols

Synthesis of Ilaprazole

The synthesis of **ilaprazole** typically involves a multi-step process. A general workflow is outlined below.

[Click to download full resolution via product page](#)**Figure 3: General Synthetic Workflow for Ilaprazole.**

A representative experimental protocol for the final condensation and oxidation steps is as follows:

- Condensation:

- Dissolve 5-(1H-pyrrol-1-yl)-1H-benzimidazole-2-thiol and sodium hydroxide in a suitable solvent such as acetone or methanol.[15][16]
- Slowly add 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride to the mixture.[15]
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[15]
- Upon completion, partially remove the solvent under reduced pressure and add purified water to precipitate the thioether intermediate.[15]
- Filter and dry the resulting solid.[15]

- Oxidation:

- Dissolve the thioether intermediate in a mixture of an organic solvent (e.g., acetonitrile) and water containing an inorganic base (e.g., sodium hydroxide).[17]
- Cool the mixture to 0-5°C and slowly add an oxidizing agent, such as sodium hypochlorite solution.[17]
- Monitor the reaction by TLC.[17]
- Once the reaction is complete, quench with a sodium thiosulfate solution.[17]
- Separate the organic layer, concentrate under reduced pressure, and extract with dichloromethane.[17]
- Wash the organic layer with sodium carbonate solution and purified water.[17]
- Dry the organic layer, partially remove the solvent, and crystallize the product from a suitable solvent like ethyl acetate to obtain **ilaprazole**.[17]

Stability-Indicating HPLC Method

A validated high-performance liquid chromatography (HPLC) method is essential for assessing the stability of **ilaprazole** in bulk drug and pharmaceutical formulations.

- Chromatographic Conditions:
 - Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
 - Mobile Phase: A gradient of acetonitrile and water or a buffer solution (e.g., 10 mM ammonium formate).[\[18\]](#)
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV detection at a wavelength of approximately 306 nm.[\[18\]](#)
 - Injection Volume: 20 μ L.
- Forced Degradation Studies:
 - Acid Hydrolysis: Treat the drug substance with 0.1 M HCl.
 - Base Hydrolysis: Treat with 0.1 M NaOH.
 - Oxidative Degradation: Expose to 3% hydrogen peroxide.
 - Thermal Degradation: Heat the solid drug substance at an elevated temperature (e.g., 70°C).
 - Photodegradation: Expose a solution of the drug to UV light.
- Procedure:
 - Prepare a standard stock solution of **ilaprazole** and the stressed samples in a suitable solvent (e.g., mobile phase).
 - Inject the standard and sample solutions into the HPLC system.

- Analyze the chromatograms to separate **ilaprazole** from its degradation products. The method should be able to resolve all significant degradation products from the parent drug peak.

In Vitro H+/K+-ATPase Inhibition Assay

This assay is crucial for evaluating the inhibitory potency of **ilaprazole** on its primary target.

- Materials:
 - Gastric H+/K+-ATPase vesicles (prepared from rabbit or porcine gastric mucosa).
 - Ilaprazole** standard solutions.
 - Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
 - ATP, MgCl₂, and KCl solutions.
 - Reagents for phosphate determination (e.g., malachite green reagent).
- Procedure:
 - Pre-incubate the H+/K+-ATPase vesicles with varying concentrations of **ilaprazole** in the assay buffer.[19]
 - Initiate the enzymatic reaction by adding ATP.[19]
 - Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[19]
 - Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).[19]
 - Determine the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method.
 - Calculate the percentage of inhibition for each **ilaprazole** concentration and determine the IC₅₀ value.

Conclusion

Ilaprazole is a potent and long-acting proton pump inhibitor with a well-characterized molecular structure and distinct chemical properties. Its primary mechanism of action involves the irreversible inhibition of the gastric H⁺/K⁺-ATPase, leading to effective control of gastric acid secretion. Furthermore, its emerging role as a TOPK inhibitor opens new avenues for its therapeutic application in oncology. The experimental protocols provided in this guide offer a framework for the synthesis, analysis, and pharmacological evaluation of **ilaprazole**, supporting further research and development in this area.

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- To cite this document: BenchChem. [Ilaprazole: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674436#molecular-structure-and-chemical-properties-of-ilaprazole>]

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